molecular formula C18H20Cl2N2O2 B2509117 2-(2,4-dichlorophenoxy)-N-(4-(dimethylamino)phenethyl)acetamide CAS No. 953167-87-8

2-(2,4-dichlorophenoxy)-N-(4-(dimethylamino)phenethyl)acetamide

Cat. No.: B2509117
CAS No.: 953167-87-8
M. Wt: 367.27
InChI Key: XGOKSQODGQPSAB-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-(4-(dimethylamino)phenethyl)acetamide is an organic compound that belongs to the class of phenoxyacetic acid derivatives. This compound is known for its diverse applications in various scientific fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(4-(dimethylamino)phenethyl)acetamide typically involves the reaction of 2,4-dichlorophenoxyacetic acid with 4-(dimethylamino)phenethylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-(4-(dimethylamino)phenethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted phenoxyacetic acid derivatives.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-(4-(dimethylamino)phenethyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential effects on biological systems, including its role as a growth regulator in plants.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an active pharmaceutical ingredient in drug development.

    Industry: The compound is utilized in the production of herbicides and other agrochemicals, contributing to agricultural productivity.

Comparison with Similar Compounds

Similar Compounds

    2,4-dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features.

    2,4,5-trichlorophenoxyacetic acid (2,4,5-T): Another herbicide with comparable properties.

    Mecoprop (MCPP): A phenoxy herbicide used for broadleaf weed control.

    Dichlorprop (2,4-DP): Similar in structure and function to 2,4-D.

Uniqueness

2-(2,4-dichlorophenoxy)-N-(4-(dimethylamino)phenethyl)acetamide stands out due to its specific amide linkage, which imparts unique chemical and biological properties. This structural feature allows for distinct interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[2-[4-(dimethylamino)phenyl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2N2O2/c1-22(2)15-6-3-13(4-7-15)9-10-21-18(23)12-24-17-8-5-14(19)11-16(17)20/h3-8,11H,9-10,12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGOKSQODGQPSAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCNC(=O)COC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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